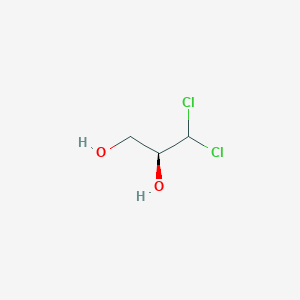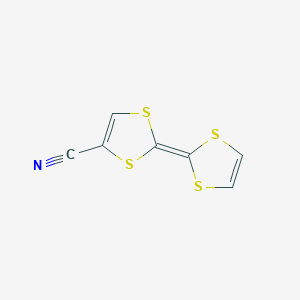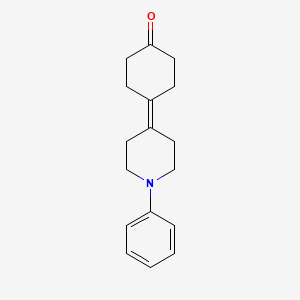![molecular formula C24H35N3O5Si B12564630 3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide CAS No. 185458-66-6](/img/structure/B12564630.png)
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide is a complex organic compound that features both azobenzene and silane functionalities. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The azobenzene moiety is known for its photoresponsive properties, while the silane group allows for potential surface modifications and interactions with silica-based materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Azobenzene Intermediate: The synthesis begins with the preparation of 4-[(E)-phenyldiazenyl]phenol through a diazotization reaction followed by a coupling reaction with aniline.
Attachment of the Propyl Chain: The azobenzene intermediate is then reacted with 3-chloropropyltriethoxysilane under basic conditions to form the desired product. This step often involves the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:
Oxidation: The azobenzene moiety can be oxidized to form azoxybenzene derivatives.
Reduction: Reduction of the azobenzene group can yield hydrazobenzene derivatives.
Substitution: The silane group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Hydrolysis and condensation reactions typically occur in the presence of water or alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Azoxybenzene derivatives.
Reduction: Hydrazobenzene derivatives.
Substitution: Siloxane polymers and networks.
Aplicaciones Científicas De Investigación
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide has a wide range of scientific research applications:
Chemistry: Used as a photoresponsive material in the development of light-controlled switches and sensors.
Biology: Employed in the study of protein-ligand interactions and as a probe for fluorescence quenching.
Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive coatings.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of 3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide is primarily based on its photoresponsive properties. The azobenzene moiety undergoes reversible photoisomerization between the trans and cis forms upon exposure to light of specific wavelengths. This photoisomerization can induce changes in the physical and chemical properties of the compound, making it useful in various applications. The silane group allows for covalent bonding with silica-based materials, enhancing its utility in surface modifications and material science.
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-Phenyldiazenyl]phenol: A simpler azobenzene derivative without the silane functionality.
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: A compound with similar silane functionality but different photoresponsive properties.
N-[3-(Triethoxysilyl)propyl]-4,5-dihydroimidazole: A silane compound with different functional groups and applications.
Uniqueness
3-{4-[(E)-Phenyldiazenyl]phenoxy}-N-[3-(triethoxysilyl)propyl]propanamide is unique due to its combination of azobenzene and silane functionalities. This dual functionality allows for both photoresponsive behavior and surface modification capabilities, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
185458-66-6 |
|---|---|
Fórmula molecular |
C24H35N3O5Si |
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
3-(4-phenyldiazenylphenoxy)-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C24H35N3O5Si/c1-4-30-33(31-5-2,32-6-3)20-10-18-25-24(28)17-19-29-23-15-13-22(14-16-23)27-26-21-11-8-7-9-12-21/h7-9,11-16H,4-6,10,17-20H2,1-3H3,(H,25,28) |
Clave InChI |
FJEQIQVGSWMSET-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)CCOC1=CC=C(C=C1)N=NC2=CC=CC=C2)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
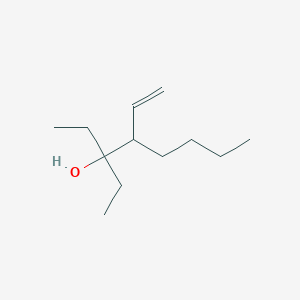
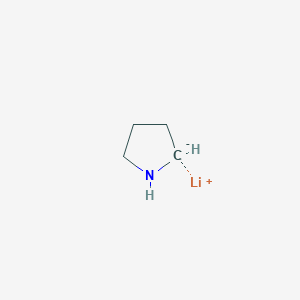
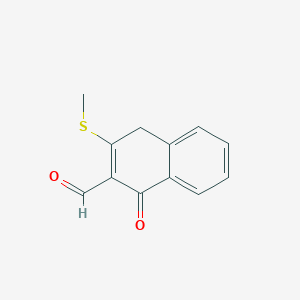
![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
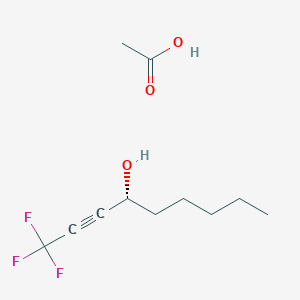
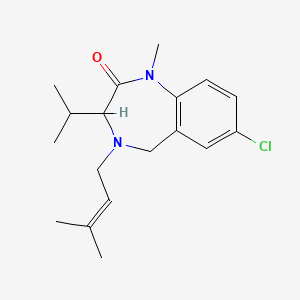
![N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12564589.png)
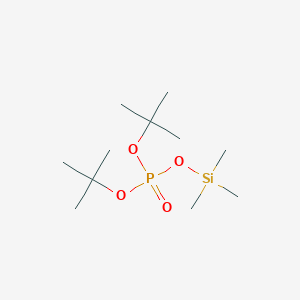
![[3-(2-tert-Butoxy-2-oxoethyl)-2-oxoimidazolidin-1-yl]acetate](/img/structure/B12564607.png)

